(2-Methyl-5-phenylfuran-3-YL)methanamine basic properties
(2-Methyl-5-phenylfuran-3-YL)methanamine basic properties
Technical Whitepaper: (2-Methyl-5-phenylfuran-3-yl)methanamine Physicochemical Profile, Synthetic Architecture, and Medicinal Utility
Executive Summary
(2-Methyl-5-phenylfuran-3-yl)methanamine (CAS: 499770-72-8) is a specialized heterocyclic building block valued in medicinal chemistry for its ability to serve as a lipophilic, conformationally restricted bioisostere of benzylamine. Characterized by an electron-rich furan core substituted with a phenyl group at the C5 position and a methyl group at C2, this primary amine offers unique steric and electronic properties for drug design, particularly in the development of kinase inhibitors, GPCR ligands, and antimicrobial agents. This guide provides a comprehensive technical analysis of its properties, synthesis, reactivity, and handling requirements.
Part 1: Molecular Identity & Physicochemical Properties
The compound features a 2,3,5-trisubstituted furan ring. The 3-aminomethyl group provides a primary nucleophilic handle, while the 5-phenyl ring extends the pi-system, enhancing lipophilicity and potential pi-stacking interactions within protein binding pockets.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | 1-(2-Methyl-5-phenylfuran-3-yl)methanamine | |
| CAS Number | 499770-72-8 | |
| Molecular Formula | C₁₂H₁₃NO | |
| Molecular Weight | 187.24 g/mol | |
| Physical State | Pale yellow to amber oil (tendency to darken) | Oxidation sensitive |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in Water | Lipophilic amine |
| pKa (Conjugate Acid) | ~8.8 – 9.2 (Predicted) | Slightly lower than benzylamine (9.[1][2][3][4][5][6][7][8]3) due to furan oxygen electronegativity |
| LogP | 2.6 – 2.8 | Moderate lipophilicity |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors | Amine NH₂ and Furan O |
| Polar Surface Area (PSA) | ~39 Ų | Good membrane permeability |
Part 2: Synthetic Architecture
The synthesis of (2-Methyl-5-phenylfuran-3-yl)methanamine typically proceeds through the construction of the furan core followed by functional group interconversion. The most robust pathway involves a Paal-Knorr-type cyclization to form the furan ester, followed by reduction and amination.
Core Synthesis Workflow
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Furan Ring Formation: Condensation of ethyl acetoacetate with phenacyl bromide (2-bromoacetophenone) yields a 1,4-dicarbonyl intermediate, which cyclizes under acidic conditions (e.g., P₂O₅ or H₂SO₄) to form Ethyl 2-methyl-5-phenylfuran-3-carboxylate .
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Functional Group Manipulation: The ester is reduced to the alcohol, oxidized to the aldehyde, and then subjected to reductive amination. Alternatively, the acid can be converted to an amide and reduced.
Figure 1: Step-wise synthetic pathway from commodity precursors to the target amine.
Part 3: Reactivity & Functionalization
Amine Nucleophilicity
The primary amine group is highly nucleophilic and readily participates in:
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Amide Coupling: Reaction with carboxylic acids/acid chlorides to form amides (common in drug discovery).
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Sulfonylation: Reaction with sulfonyl chlorides.
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Reductive Alkylation: Formation of secondary/tertiary amines.[9]
Furan Ring Sensitivity (The "Achilles' Heel")
Researchers must be aware of the furan ring's electronic properties:
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Acid Sensitivity: The electron-rich furan ring is susceptible to acid-catalyzed ring opening (hydrolysis), especially in aqueous strong acids, leading to 1,4-dicarbonyl compounds. Protocol Note: Maintain basic or neutral conditions during workup.
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Oxidative Liability: Furans can undergo metabolic oxidation by Cytochrome P450 enzymes (specifically CYP2E1), forming reactive cis-2-butene-1,4-dial intermediates. This is a known structural alert for hepatotoxicity in drug candidates.
Figure 2: Metabolic activation pathway of the furan core, highlighting potential toxicity mechanisms.
Part 4: Biological & Medicinal Applications
1. Pharmacophore Utility This molecule serves as a bioisostere for benzylamine . The furan ring introduces a different bond vector angle (approx. 126° internal angle vs. 120° in benzene) and potential hydrogen bond accepting capability (via the ether oxygen), which can alter binding affinity and selectivity profiles compared to phenyl analogs.
2. Therapeutic Areas
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Antimicrobial Agents: 5-Phenylfuran derivatives have demonstrated activity against Gram-positive bacteria (e.g., S. aureus) by disrupting cell wall synthesis or membrane integrity.
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Kinase Inhibitors: The planar structure allows intercalation into the ATP-binding site of kinases. The amine tail can solubilize the molecule or interact with specific residues (e.g., Asp/Glu) in the catalytic cleft.
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GPCR Ligands: Used in the synthesis of ligands for adenosine receptors or histamine receptors where the furan acts as a linker.
Part 5: Experimental Protocols
Protocol A: Reductive Amination (Recommended Route)
Targeting the conversion of 2-methyl-5-phenylfuran-3-carbaldehyde to the amine.
Reagents:
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Precursor: 2-Methyl-5-phenylfuran-3-carbaldehyde (1.0 equiv)
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Ammonium Acetate (10.0 equiv)
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Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv)
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Solvent: Methanol (dry)
Procedure:
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Imine Formation: Dissolve the aldehyde in dry methanol under nitrogen. Add ammonium acetate. Stir at room temperature for 2–4 hours to form the imine intermediate.
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Reduction: Cool the solution to 0°C. Carefully add NaBH₃CN portion-wise (Caution: HCN generation possible if acidified; keep system closed/vented properly).
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Reaction: Allow to warm to room temperature and stir overnight (12–16 h).
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Quench: Quench with saturated aqueous NaHCO₃.
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Extraction: Evaporate methanol. Extract the aqueous residue with Dichloromethane (DCM) (3x).
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Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel; DCM:MeOH:NH₄OH gradient) to yield the amine as a yellow oil.
Part 6: Safety & Handling
GHS Classification (Predicted):
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Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
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Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
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Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).
Handling Precautions:
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine is sensitive to air (CO₂ absorption/carbamate formation) and oxidation.
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.
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Incompatibility: Avoid contact with strong oxidizing agents and strong acids (risk of violent decomposition or polymerization).
References
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PubChem. (n.d.).[10] 1-(2-Methyl-5-phenylfuran-3-yl)methanamine (Compound). National Library of Medicine. Retrieved from [Link]
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Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[11] (Reference for Paal-Knorr Synthesis mechanism).
- Keay, B. A., & Dibble, P. W. (1996). Furans and their Benzo Derivatives: Synthesis and Applications. In Comprehensive Heterocyclic Chemistry II. Elsevier.
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25. Retrieved from [Link]
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